![molecular formula C19H20N2O4 B2956218 N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide CAS No. 1311813-18-9](/img/structure/B2956218.png)
N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide
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Description
N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide, commonly known as AFAEA, is a synthetic compound that belongs to the class of amide compounds. AFAEA has gained significant attention in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Synthesis of Isoindoloquinoline Derivatives
This compound is utilized in the synthesis of isoindolo[2,1-a]quinoline derivatives, which are of interest due to their wide range of biological properties. These derivatives have been evaluated for antioxidant, anti-HIV, antileishmanial, and antifungal activities. The synthesis involves a Claisen–Schmidt-type condensation reaction .
Development of Anti-Inflammatory Drugs
The compound’s structure is conducive to the formation of amides, which are significant in the pharmaceutical industry. It has been used to couple with ibuprofen to create new anti-inflammatory drugs, leveraging its amide-forming capabilities .
Creation of 1,2,3-Triazoles
In the field of material science, this compound has been involved in the synthesis of 1,2,3-triazoles through Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction. These triazoles are important for developing new materials with unique properties .
Drug Synthesis and Biological Studies
Due to its versatile nature, N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide is suitable for various applications in drug synthesis and biological studies. Its unique properties make it a valuable asset in scientific research.
Pharmacological Activities of Phenoxy Acetamide Derivatives
The compound is part of a broader class of phenoxy acetamide derivatives that have been investigated for their pharmacological activities. These activities include potential therapeutic applications in medicinal chemistry, such as the design of new pharmaceutical compounds .
Chemical Diversity Exploration
Researchers have explored the chemical diversity of phenoxy acetamide and its derivatives, including this compound, to understand their pharmacologically interesting properties. This exploration aids in the design of new derivatives with improved safety and efficacy .
Intermediates in Heterocyclic Synthesis
Phthalide derivatives, to which this compound is related, are important intermediates in the synthesis of other relevant heterocyclic systems. These systems are crucial in the development of new molecules for various scientific applications .
Antioxidant Screening
In biological research, compounds related to N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide have shown great activity in antioxidant screening, compared with reference drugs. This highlights its potential in developing antioxidant therapies .
properties
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(15-7-5-8-17(10-15)21-14(2)23)20-19(24)12-25-18-9-4-3-6-16(18)11-22/h3-11,13H,12H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQIHZFNXGXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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